2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine
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Overview
Description
2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H14FN It is a primary amine characterized by the presence of a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with phenylmagnesium bromide to form 2-(2-fluorophenyl)phenylmethanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical assays and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-(3-Fluorophenyl)ethan-1-amine
- 2-(2-Fluorophenyl)ethan-1-amine
Uniqueness
2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H14FN |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14FN/c15-14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-16/h1-7,10H,8-9,16H2 |
InChI Key |
RFNDDQLJSQVUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)F |
Origin of Product |
United States |
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